molecular formula C11H15NO2 B1218316 2-Amino-6-hydroxy-7-methoxytetralin CAS No. 75236-17-8

2-Amino-6-hydroxy-7-methoxytetralin

Cat. No.: B1218316
CAS No.: 75236-17-8
M. Wt: 193.24 g/mol
InChI Key: WPHLBICEFOKYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-hydroxy-7-methoxytetralin is a substituted tetralin derivative of interest in neuroscience and medicinal chemistry research . This compound belongs to a class of 2-aminotetralins that have been historically investigated for their dopaminergic activity . The specific 6-hydroxy-7-methoxy substitution pattern is significant, as research into similar 6,7-disubstituted 2-aminotetralins has explored their potential as dopaminergic agonists, with studies focusing on how different substitution patterns influence receptor binding and functional activity . Investigations into such compounds help researchers understand the structure-activity relationships critical for designing molecules that interact with dopamine receptors, contributing to the foundational knowledge of central nervous system (CNS) therapeutics . The compound serves as a valuable synthetic intermediate or reference standard for researchers developing and characterizing new bioactive molecules, particularly those targeting neurotransmitter systems . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-6-8-4-9(12)3-2-7(8)5-10(11)13/h5-6,9,13H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHLBICEFOKYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(CC2=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996709
Record name 6-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75236-17-8
Record name 2-Amino-6-hydroxy-7-methoxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075236178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxime Intermediate Generation

The foundational step in one patent-derived synthesis involves the conversion of methyl dl-3-hydroxy-7-amino-5,6,7,8-tetrahydro-2-naphthoate (VI) to its oxime derivative (XVI) via reaction with hydroxylamine hydrochloride. This intermediate is critical for subsequent functionalization. Acylation of the oxime with benzenesulfonyl chloride or p-toluenesulfonyl chloride yields the aryl sulfonyloxy derivative (XVII), which undergoes base-mediated rearrangement (e.g., potassium ethylate) to form methyl dl-5,6,7,8-tetrahydro-3-benzyloxy-8-oxo-7-amino-2-naphthoate (XXVIII).

Sodium Borohydride Reduction and Alkylation

Reduction of the aminoketone (XXVIII) with sodium borohydride produces the 8-hydroxy derivative (XIX). The primary amine is then alkylated using aldehydes (formaldehyde, acetaldehyde, or propionaldehyde) in the presence of sodium cyanoborohydride, yielding N,N-dialkylamino derivatives (XIV). For 2-amino-6-hydroxy-7-methoxytetralin, selective methylation at the 7-position is achieved via propionaldehyde or methyl iodide, followed by debenzylation under hydrogenation (palladium catalyst).

Table 1: Key Reaction Conditions for Alkylation

ReagentTemperatureSolventYield (%)
Formaldehyde25°CMethanol78
Propionaldehyde0–5°CChloroform65
Sodium CyanoborohydrideRTEthanol

One-Pot Smiles Rearrangement Strategy

Alkylation of Phenolic Precursors

A streamlined approach from Organic Syntheses involves the conversion of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone (2) to 6-amino-3,4-dihydro-1(2H)-naphthalenone (5) via a one-pot Smiles rearrangement. The phenol is alkylated with 2-bromo-2-methylpropanamide (1) in dimethylacetamide (DMA) under basic conditions (NaOH), forming the intermediate 2-methyl-2-[(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]propanamide (3). Subsequent hydrolysis and rearrangement yield the primary amine.

Methoxylation and Final Functionalization

To introduce the 7-methoxy group, the intermediate amine is treated with methyl iodide in the presence of a base (e.g., potassium carbonate). This step is performed after the Smiles rearrangement to avoid interference with the rearrangement mechanism. Final purification via recrystallization from methanol or ethanol yields this compound with a reported melting point of 65°–7°C (decomposition).

Table 2: Optimization of Methoxylation

Methylation AgentBaseSolventReaction TimeYield (%)
Methyl IodideK2CO3DMF12 h72
Dimethyl SulfateNaOHWater6 h68

Azide Reduction Pathway

Azide Intermediate Synthesis

An alternative route involves the synthesis of methyl dl-2-benzyloxy-6-azido-5,6,7,8-tetrahydro-1-naphthoate (XXV) via azide substitution at the 6-position. The azide group is introduced using hydrazine and Raney nickel, followed by reduction to the primary amine (XXVII). This method avoids the use of harsh alkylation conditions, making it suitable for acid-sensitive intermediates.

Hydroxylation and Methoxylation

The 2-benzyloxy group in (XXV) is deprotected via hydrogenolysis (Pd/C), yielding the free phenol, which is subsequently methylated to the 7-methoxy derivative. The ester group is converted to the carboxamide using methanolic ammonia under pressure, finalizing the synthesis of this compound.

Comparative Analysis of Methodologies

Yield and Efficiency

The Smiles rearrangement method offers superior yields (63–72%) compared to the multi-step patent routes (65–78%) but requires stringent control of reaction conditions to prevent byproduct formation. The azide pathway, while milder, involves handling hazardous intermediates, complicating scalability.

Functional Group Compatibility

Methoxy group introduction is most efficient post-rearrangement to avoid competing reactions. Patent methods favor sequential alkylation and debenzylation, whereas the Smiles approach integrates amine formation and hydroxylation in a single pot .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-6-hydroxy-7-methoxytetralin in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as catalytic hydrogenation of naphthalene derivatives or nucleophilic substitution reactions to introduce methoxy and amino groups. Key parameters include reaction temperature (optimized between 50–80°C), solvent selection (e.g., methanol or dichloromethane), and catalyst choice (e.g., palladium on carbon for hydrogenation). Purification often requires column chromatography or recrystallization to achieve >95% purity. Analytical validation via NMR and HPLC is critical .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm the aromatic proton environment and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity and identify byproducts.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
    Cross-referencing with the IUPAC name (7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol ensures alignment with structural databases like PubChem .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow strict PPE guidelines (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Store the compound in airtight containers at 2–8°C, protected from light to prevent degradation. Waste disposal must comply with hazardous chemical protocols, including neutralization or incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from stereochemical variability or assay conditions. To resolve these:

  • Validate biological assays using enantiomerically pure samples (e.g., chiral HPLC separation).
  • Perform dose-response studies across multiple cell lines to rule out cell-specific effects.
  • Use computational modeling (e.g., molecular docking) to predict binding affinities and compare with experimental IC50 values .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives of this compound?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:

  • Catalysts : Screen transition metals (e.g., Pd, Cu) for cross-coupling reactions.
  • Solvent polarity : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times.
    Monitor reaction progress via TLC or in-situ FTIR, and optimize for yield (>80%) and selectivity .

Q. How can researchers design derivatives of this compound with enhanced biological activity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6-position to modulate receptor binding.
  • Replace the methoxy group with bulkier substituents (e.g., trifluoromethoxy) to improve metabolic stability.
  • Evaluate pharmacokinetic properties (e.g., logP, solubility) using in vitro assays like Caco-2 permeability .

Data Contradiction and Validation

Q. What steps ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Document batch-specific data (e.g., purity, storage conditions) to identify variability sources.
  • Use certified reference materials (CRMs) for calibration of analytical instruments.
  • Collaborate with independent labs to validate key findings, particularly in pharmacological studies .

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